An In-depth Technical Guide to Ammonium Octanoate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Ammonium Octanoate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium octanoate, also known as ammonium caprylate, is the ammonium salt of octanoic acid. It is a versatile compound with a range of applications stemming from its properties as a surfactant and its biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of ammonium octanoate, with a focus on its relevance to research and drug development.
Chemical Structure and Identification
Ammonium octanoate is an ionic compound formed from the neutralization reaction between the weak base ammonia and the weak acid octanoic acid. The octanoate anion consists of an eight-carbon aliphatic chain, making it a medium-chain fatty acid derivative, while the cation is the ammonium ion.
Chemical Structure:
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Octanoate Anion: CH₃(CH₂)₆COO⁻
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Ammonium Cation: NH₄⁺
SMILES Notation: CCCCCCCC(=O)[O-].[NH4+]
InChI Key: GEWYFWXMYWWLHW-UHFFFAOYSA-N
Physicochemical Properties
Ammonium octanoate is a hygroscopic, monoclinic crystalline solid at room temperature.[1][2] Its physicochemical properties are summarized in the table below. It is important to note that some reported values, particularly for melting and boiling points, show variability in the literature, which may be attributed to impurities or different measurement conditions.
| Property | Value | References |
| CAS Number | 5972-76-9 | [3] |
| Molecular Formula | C₈H₁₉NO₂ (or C₈H₁₆O₂·H₃N) | [4] |
| Molecular Weight | 161.24 g/mol | [3] |
| IUPAC Name | azanium;octanoate | [3] |
| Appearance | Hygroscopic, monoclinic crystals | [1][2] |
| Melting Point | 16.5 °C or 70-85 °C | [2][4] |
| Boiling Point | 239.3 °C at 760 mmHg or 287.56 °C (rough estimate) | [2][4] |
| Density | ~1.0160 g/cm³ (rough estimate) | [2] |
| Solubility | Soluble in water, glacial acetic acid, and ethanol. | [2] |
Experimental Protocols
Synthesis of Ammonium Octanoate
A common laboratory-scale method for the synthesis of ammonium octanoate is the neutralization of octanoic acid with ammonia.[5]
Materials:
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Octanoic acid
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Ammonia solution (e.g., ammonium hydroxide) or anhydrous ammonia gas
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
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Dissolve a known quantity of octanoic acid in a suitable solvent, such as deionized water or ethanol, in a reaction vessel equipped with a magnetic stirrer.
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Slowly add a stoichiometric amount of ammonia solution to the octanoic acid solution while stirring continuously. Alternatively, bubble anhydrous ammonia gas through the solution.
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The reaction is exothermic; maintain the temperature of the reaction mixture between 20-25°C using a water bath to prevent decomposition.
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Monitor the pH of the solution. Continue adding the ammonia source until a neutral pH (approximately 7.0) is achieved.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ammonium octanoate product.
Purification of Ammonium Octanoate
The crude product can be purified by recrystallization to remove unreacted starting materials and other impurities.
Procedure:
-
Dissolve the crude ammonium octanoate in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of octanoate in various matrices, including plasma.[1] This generally involves a derivatization step to convert the non-volatile ammonium octanoate into a more volatile ester.
Sample Preparation (Example for Plasma):
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To a 100 µL plasma sample, add an internal standard (e.g., a deuterated octanoate standard).
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Add a derivatizing agent, such as acetyl chloride in isobutanol, to transesterify the octanoate to isobutyl octanoate.[1]
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After the reaction, the isobutyl octanoate can be extracted into an organic solvent (e.g., hexane).
-
The organic layer is then collected, dried, and reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Column: A nonpolar capillary column (e.g., DB-5ms).[6]
-
Injector: Splitless mode at 250°C.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Program: A temperature gradient program to separate the analyte from other components.
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[6]
Biological Activity and Mechanism of Action
The biological activity of ammonium octanoate is primarily attributed to its nature as a quaternary ammonium surfactant.
Interaction with Cell Membranes
As an amphiphilic molecule, ammonium octanoate can interact with and disrupt the lipid bilayers of cell membranes. The hydrophobic octyl chain can intercalate into the membrane, while the polar ammonium headgroup remains at the aqueous interface. This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis.[7][8] This mechanism is the basis for its antimicrobial properties against a broad spectrum of bacteria and fungi.[9][10]
Mitochondrial Effects
Quaternary ammonium compounds have been shown to affect mitochondrial function. Studies on octanoate have demonstrated that it can act as a loose coupler of oxidative phosphorylation, leading to an increase in state 4 respiration and a decrease in the protonmotive force.[11] This can result in reduced cellular energy levels. At higher concentrations, these compounds can inhibit complex I of the electron transport chain, further impairing mitochondrial respiration.[12][13]
Signaling Pathways and Drug Development Implications
While direct modulation of specific signaling pathways by ammonium octanoate is not well-documented, the octanoate anion itself has been shown to influence cellular signaling, which is of interest to drug development professionals.
Potentiation of Insulin Secretion
Octanoic acid has been observed to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[14] The proposed mechanism involves the metabolism of octanoic acid within the β-cell, leading to an increase in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.
Activation of Mitochondrial Biogenesis
Studies have shown that a diet enriched with octanoic acid can improve endurance capacity in mice by activating mitochondrial biogenesis in skeletal muscle.[15] This effect is mediated through the activation of the AMPK signaling pathway, which leads to an increase in the expression of key regulators of mitochondrial biogenesis, such as PGC-1α.
Drug Delivery Applications
The surfactant properties of ammonium octanoate and similar compounds make them of interest in drug delivery systems. They can be used to form micelles or as components of liposomes and nanoparticles for the encapsulation and delivery of therapeutic agents.[16][17][18] Quaternary ammonium compounds are also being explored as linkers in antibody-drug conjugates (ADCs).[19] Furthermore, ammonium salts, such as ammonium sulfate, are used to create transmembrane gradients in liposomes for the active loading of drugs.[20][21][22]
Visualizations
Diagram 1: Synthesis and Purification Workflow of Ammonium Octanoate
Caption: Workflow for the synthesis and purification of ammonium octanoate.
Diagram 2: Mechanism of Cell Membrane Disruption by Ammonium Octanoate
Caption: General mechanism of cell membrane disruption by ammonium octanoate.
Diagram 3: Octanoate-Influenced Signaling Pathway in Pancreatic β-Cells
Caption: Signaling cascade for octanoate-potentiated insulin secretion.
Conclusion
Ammonium octanoate is a compound with well-defined chemical properties and a range of established and potential applications. Its surfactant nature underpins its antimicrobial activity and its utility in various formulations. For drug development professionals, the biological effects of the octanoate moiety on key metabolic and signaling pathways, such as insulin secretion and mitochondrial biogenesis, present intriguing possibilities for therapeutic intervention and drug delivery strategies. Further research into the specific molecular interactions of ammonium octanoate within biological systems will undoubtedly unveil new opportunities for its application in the pharmaceutical sciences.
References
- 1. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 5972-76-9,ammonium octanoate | lookchem [lookchem.com]
- 3. Ammonium caprylate | C8H19NO2 | CID 3014411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ammonium Octanoate|CAS 5972-76-9|Alfa Chemistry [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of octanoate on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial dysfunction is the focus of quaternary ammonium surfactant toxicity to mammalian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of octanoic acid potentiation of insulin secretion in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Ammonia-induced mitochondrial dysfunction and energy metabolism disturbances in isolated brain and liver mitochondria, and the effect of taurine administration: relevance to hepatic encephalopathy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The influence of trapping agents on the antitumor efficacy of irinotecan liposomes: head-to-head comparison of ammonium sulfate, sulfobutylether-β-cyclodextrin and sucrose octasulfate - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 21. Improved Pharmacokinetics and Efficacy of a Highly Stable Nanoliposomal Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposomes containing dopamine entrapped in response to transmembrane ammonium sulfate gradient as carrier system for dopamine delivery into the brain of parkinsonian mice - PubMed [pubmed.ncbi.nlm.nih.gov]
